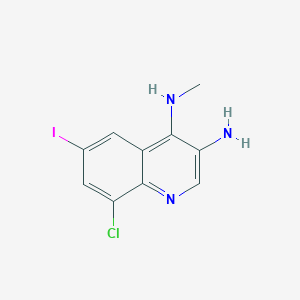

8-Chloro-6-iodo-N4-methylquinoline-3,4-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

8-Chloro-6-iodo-N4-methylquinoline-3,4-diamine is a synthetic organic compound with the molecular formula C10H9ClIN3. It belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicine, chemistry, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-6-iodo-N4-methylquinoline-3,4-diamine typically involves multi-step reactions starting from readily available precursors. One common method includes the iodination of 6-chloroquinoline followed by methylation and subsequent amination at the 3,4-positions .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) are often employed to monitor the reaction progress and product quality .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can convert the nitro groups to amines.

Substitution: Halogen substitution reactions are common, where the chlorine or iodine atoms can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride.

Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-Chloro-6-iodo-N4-methylquinoline-3,4-diamine involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can bind to DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair in bacteria, leading to bacterial cell death.

Pathways Involved: It can also inhibit certain signaling pathways in cancer cells, such as the PI3K/Akt pathway, resulting in reduced cell proliferation and increased apoptosis.

Comparison with Similar Compounds

8-Chloro-4-hydroxy-6-methylquinoline: Known for its antimicrobial properties.

6-Chloro-8-iodo-N4-methylquinoline-3,4-diamine: A closely related compound with similar biological activities.

Uniqueness: 8-Chloro-6-iodo-N4-methylquinoline-3,4-diamine stands out due to its unique combination of chlorine and iodine substituents, which contribute to its distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .

Biological Activity

8-Chloro-6-iodo-N4-methylquinoline-3,4-diamine is a synthetic compound belonging to the quinoline family, characterized by its unique molecular structure that includes chlorine and iodine substitutions. Its molecular formula is C10H9ClIN3 with a molecular weight of approximately 333.56 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antimalarial research.

Chemical Structure and Properties

The structural features of this compound contribute significantly to its biological activity. The presence of halogen atoms (chlorine and iodine) on the quinoline ring enhances its reactivity, allowing it to interact with various biological targets. The compound's ability to form hydrogen bonds and engage in π-π stacking interactions with nucleic acids and proteins may be pivotal in its mechanism of action.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains by interfering with their metabolic processes. The proposed mechanism involves the inhibition of specific enzymes crucial for bacterial survival, potentially affecting DNA replication and protein synthesis.

Antimalarial Activity

The compound has also been investigated for its antimalarial properties. It is believed to act similarly to chloroquine by disrupting the heme detoxification process in Plasmodium species, leading to increased oxidative stress within the parasite . Preliminary findings suggest that it may be effective against drug-resistant strains of malaria, making it a candidate for further development in antimalarial therapies.

Study on Antimicrobial Efficacy

A recent study focused on the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria, suggesting potent antimicrobial activity.

Antimalarial Mechanism Investigation

Another research effort explored the antimalarial mechanism of this compound through in vitro assays against Plasmodium falciparum. The study revealed that at concentrations of 50 µM, the compound significantly reduced parasitemia levels by over 70% compared to untreated controls. This effect was attributed to the compound's ability to inhibit heme polymerization .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 6-Iodo-N4-methylquinoline-3,4-diamine | C9H9IN3 | Lacks chlorine substitution; simpler structure |

| 5-Chloro-N4-methylquinoline-3,4-diamine | C10H9ClN3 | Different halogen positioning; potential activity |

| 8-Bromo-N4-methylquinoline-3,4-diamine | C10H9BrN3 | Bromine instead of chlorine; similar reactivity |

This table illustrates how this compound stands out due to its unique combination of halogen substitutions, which may impart distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula |

C10H9ClIN3 |

|---|---|

Molecular Weight |

333.55 g/mol |

IUPAC Name |

8-chloro-6-iodo-4-N-methylquinoline-3,4-diamine |

InChI |

InChI=1S/C10H9ClIN3/c1-14-10-6-2-5(12)3-7(11)9(6)15-4-8(10)13/h2-4H,13H2,1H3,(H,14,15) |

InChI Key |

CHIVERDVSXNLGD-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=C2C=C(C=C(C2=NC=C1N)Cl)I |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.